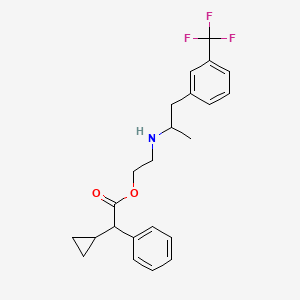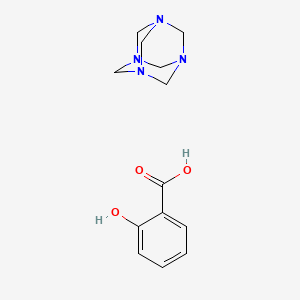
Methenamine salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methenamine salicylate is a compound that combines methenamine, a urinary antiseptic, with salicylate, a nonsteroidal anti-inflammatory drug (NSAID). Methenamine is known for its ability to slow the growth of bacteria, while salicylate provides pain relief and reduces inflammation. This combination is primarily used to relieve symptoms of bladder infections or irritation, such as painful or burning urination and frequent urination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methenamine is synthesized through the reaction of formaldehyde and ammonia. The reaction typically occurs in an aqueous solution, where formaldehyde and ammonia are combined in a 1:4 molar ratio, leading to the formation of methenamine. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Salicylate, specifically sodium salicylate, is produced by neutralizing salicylic acid with sodium hydroxide. The reaction is straightforward and occurs at room temperature, resulting in the formation of sodium salicylate and water .
Industrial Production Methods: Industrial production of methenamine involves the continuous reaction of formaldehyde and ammonia in large reactors, followed by crystallization and purification processes to obtain high-purity methenamine. Sodium salicylate is produced on an industrial scale by reacting salicylic acid with sodium hydroxide in large mixing tanks, followed by filtration and drying to obtain the final product .
Types of Reactions:
Oxidation: Methenamine can undergo oxidation to form formaldehyde and ammonia. This reaction is typically catalyzed by acidic conditions.
Reduction: Salicylate can be reduced to salicylic acid under specific conditions.
Substitution: Methenamine can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Acidic conditions and oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents for substitution reactions.
Major Products:
Oxidation of Methenamine: Formaldehyde and ammonia.
Reduction of Salicylate: Salicylic acid.
Substitution Products: Depending on the substituent introduced, various substituted methenamine derivatives
Aplicaciones Científicas De Investigación
Methenamine salicylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies related to urinary tract infections and bacterial growth inhibition.
Medicine: Utilized in the treatment and prevention of urinary tract infections, providing both antibacterial and anti-inflammatory effects.
Industry: Used in the production of resins, adhesives, and as a preservative in various formulations .
Mecanismo De Acción
Methenamine exerts its effects by hydrolyzing in acidic urine to produce formaldehyde, which is bactericidal. This hydrolysis reaction is facilitated by the acidic environment of the urinary tract. Salicylate works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that cause inflammation, pain, and fever. The combination of these two mechanisms provides both antibacterial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Methenamine Hippurate: Another salt form of methenamine used for similar purposes.
Methenamine Mandelate: Similar to methenamine hippurate but with a different salt form.
Sodium Salicylate: Used independently as an NSAID.
Phenyl Salicylate: Another salicylate derivative with similar anti-inflammatory properties
Uniqueness: Methenamine salicylate is unique due to its dual action of antibacterial and anti-inflammatory effects, making it particularly effective for treating urinary tract infections. The combination of methenamine and salicylate provides a broader spectrum of action compared to using either compound alone .
Propiedades
Número CAS |
620-34-8 |
|---|---|
Fórmula molecular |
C13H18N4O3 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O3.C6H12N4/c8-6-4-2-1-3-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-4,8H,(H,9,10);1-6H2 |
Clave InChI |
DXPBGQWPULFACQ-UHFFFAOYSA-N |
SMILES canónico |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
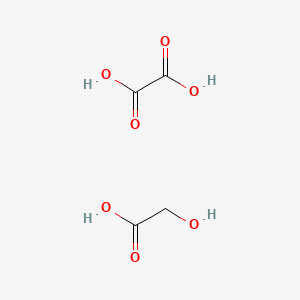
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
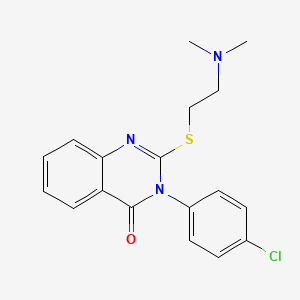
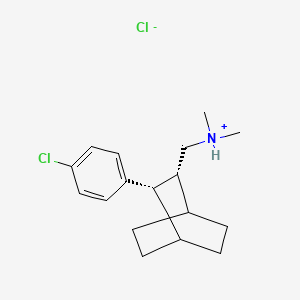
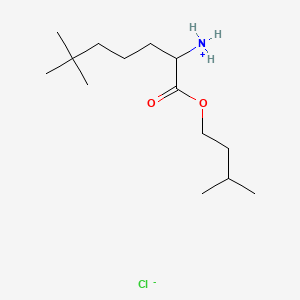
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
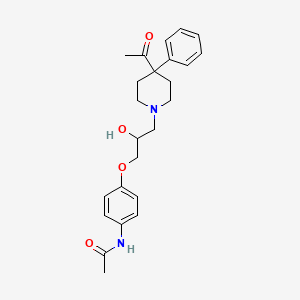
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)

